N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a coupling reaction with appropriate pyrazine derivatives.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group is added via a sulfonation reaction using methanesulfonyl chloride.
Final Coupling: The final compound is obtained by coupling the thiazole and pyrazine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects . For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-(4-{[(3-methanesulfonamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methanesulfonamide group, in particular, contributes to its potent biological effects .
Properties
IUPAC Name |
N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S2/c1-29(26,27)23-12-4-2-3-11(7-12)20-15(24)8-13-10-28-17(21-13)22-16(25)14-9-18-5-6-19-14/h2-7,9-10,23H,8H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQQMXSEQFGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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